

Structure-activity relationship studies of triazine derivatives

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Compound of Interest

Compound Name: 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

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A Comparative Guide to the Structure-Activity Relationships of Triazine Derivatives as Anticancer Agents

The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.^[1] Its symmetrical and planar nature allows for diverse substitutions at the 2, 4, and 6 positions, enabling fine-tuning of its pharmacological properties. Triazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.^[2] Notably, several s-triazine derivatives have been approved for cancer therapy, such as altretamine, gedatolisib, and enasidenib, validating this scaffold's potential in oncology.^[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazine derivatives, with a focus on their anticancer properties. It summarizes quantitative data from recent studies, details common experimental protocols, and visualizes key concepts to aid researchers and drug development professionals.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of s-triazine derivatives is highly dependent on the nature and position of substituents on the triazine core.

- Degree of Substitution: The substitution pattern on the triazine ring is a critical determinant of the biological target. Di-substituted s-triazines are often associated with the inhibition of

topoisomerase and certain kinases like Bruton's tyrosine kinase and cyclin-dependent kinases (CDKs).^[3] In contrast, tri-substituted derivatives frequently target other key enzymes in cancer signaling, such as the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).^{[3][4]}

- Key Functional Groups: The incorporation of six-membered nitrogen-containing heterocycles like morpholine, piperidine, and piperazine has been shown to be beneficial for antitumor activity.^[4] For instance, tri-substituted s-triazine derivatives bearing a morpholino group exhibited more potent anticancer activities compared to their di-substituted counterparts.^[4] The morpholine moiety is a key feature in many PI3K inhibitors.
- Target-Specific SAR:
 - EGFR Inhibition: For EGFR inhibition, the substitution of the 1,3,5-triazine ring with morpholine and aniline rings can increase potency.^[3] For example, compound 12 (a hybrid quinazoline-1,3,5-triazine) showed potent EGFR inhibition with an IC₅₀ value of 36.8 nM.^[3] Another derivative, compound 18, exhibited potent EGFR inhibitory activity with an IC₅₀ of 61 nM and induced apoptosis in HCT116 colon cancer cells.^[3]
 - PI3K/mTOR Pathway: Many potent anticancer triazines function by inhibiting the PI3K/AKT/mTOR signaling pathway.^{[5][6]} Compound 4f, a mono(dimethylpyrazolyl)-s-triazine derivative, showed remarkable inhibitory activity against PI3K, AKT, and mTOR.^[6] Similarly, certain sulfonamide-triazine hybrids have shown moderate to high inhibitory activity against the PI3K α enzyme.^[7]
 - General Cytotoxicity: In a study of imamine-1,3,5-triazine derivatives, compounds 4f and 4k demonstrated potent activity against triple-negative MDA-MB-231 breast cancer cells, with IC₅₀ values of 6.25 μ M and 8.18 μ M, respectively, significantly surpassing the parent compound imatinib.^[8]

Data Presentation: Anticancer Activity of Triazine Derivatives

The following tables summarize the *in vitro* cytotoxic activity of representative triazine derivatives against various human cancer cell lines.

Table 1: IC50 Values (μ M) of Various s-Triazine Derivatives Against Cancer Cell Lines

Compound ID/Class	MCF-7 (Breast)	HCT-116 (Colon)	A549 (Lung)	HeLa (Cervical)	Other Cell Lines	Reference
Compound 11 (Morpholin- e- functionaliz- ed)	-	-	-	-	SW480: 5.85	[2]
Compound 4f (Imamine- 1,3,5- triazine)	-	-	-	-	MDA-MB- 231: 6.25	[8]
Compound 4k (Imamine- 1,3,5- triazine)	-	-	-	-	MDA-MB- 231: 8.18	[8]
Pyrazolyl- s-triazine	2.93 27.74	- 0.5	-	-	-	[9]
Compound 3b (Dimorpholi- no)	6.19	-	-	-	C26: >100	[10]
Compound 2d (Dipiperidin- o)	6.54	-	-	-	C26: 0.38	[10]
Compound 6b (Piperazin- 1-yl)	22.68	-	9.61	-	-	[5]

Sulfaguanidine	33.2	-	14.8	-	-	[7]
triazine 27						
Monastrol-1,3-triazine	-	-	-	39.7	HL-60: 23.1	[9]

IC50 values are presented in micromolar (µM). A lower value indicates higher potency. "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are standardized protocols for key assays cited in the evaluation of triazine derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Culture human cancer cell lines (e.g., MCF-7, HCT-116) in DMEM supplemented with 10% FBS and 50 µg/mL gentamicin.[2] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[2][11]
- **Compound Treatment:** Prepare serial dilutions of the triazine derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[2] Include a vehicle control (e.g., 0.1% DMSO).[11]
- **Incubation:** Incubate the plate for an additional 24 to 72 hours.[2][11]
- **MTT Addition:** Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[11]
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay (General Kinase Assay)

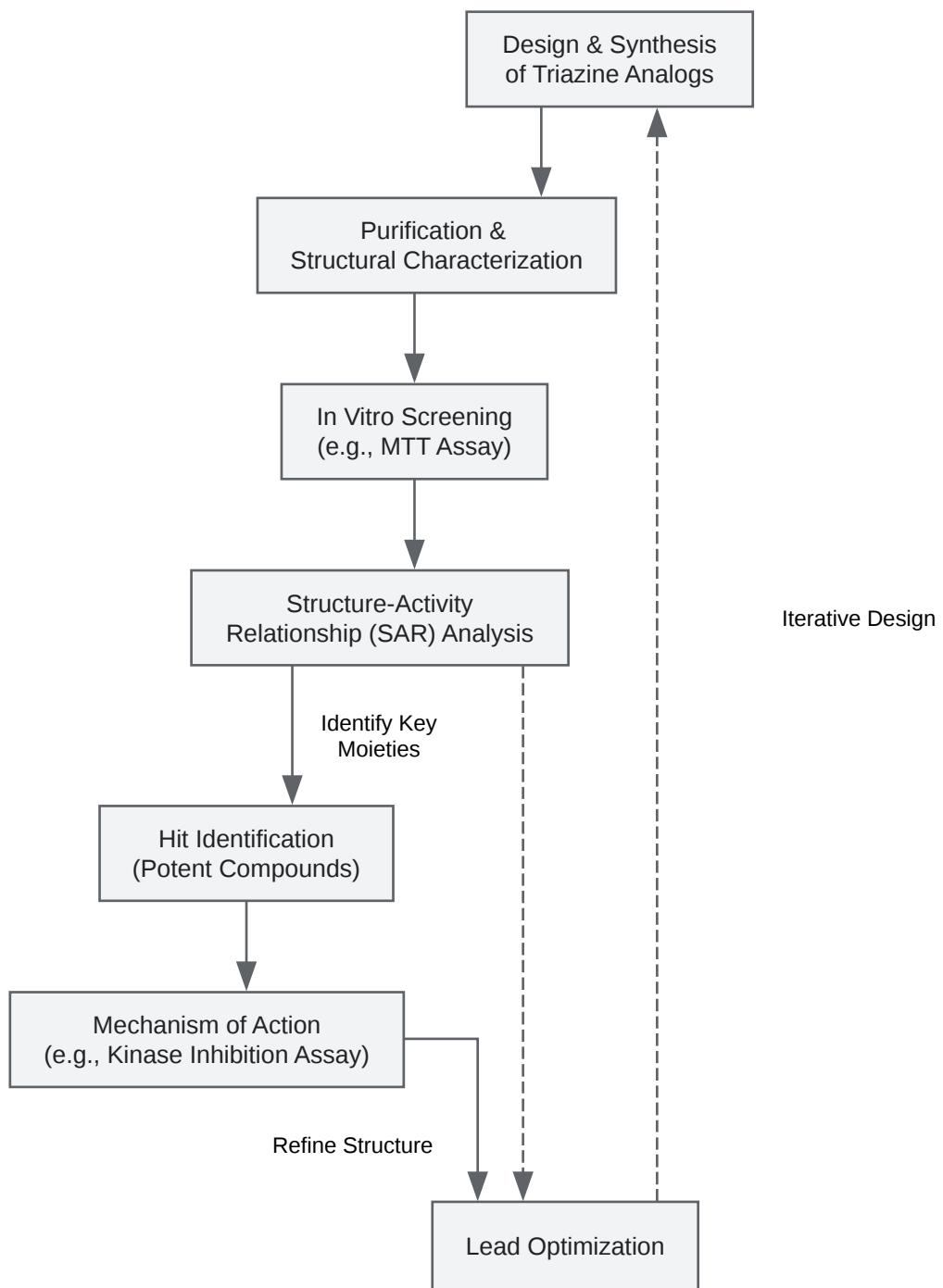
This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., PI3K, EGFR) by triazine derivatives.

- Reagent Preparation: Prepare serial dilutions of the test triazine derivatives and a known positive control inhibitor in the appropriate kinase assay buffer.[12]
- Reaction Setup: In a 96-well plate, add the kinase buffer, the specific recombinant human kinase enzyme (e.g., PI3K α), the substrate (e.g., a specific peptide or lipid), and the test compound solution.[7][12]
- Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding to the enzyme.[12]
- Reaction Initiation: Initiate the kinase reaction by adding ATP. For luminescence-based assays, unlabeled ATP is used.[12]
- Incubation: Incubate the plate for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]
- Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays, add an ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity (as active kinases consume ATP).[12]

- Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control.[\[12\]](#) Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

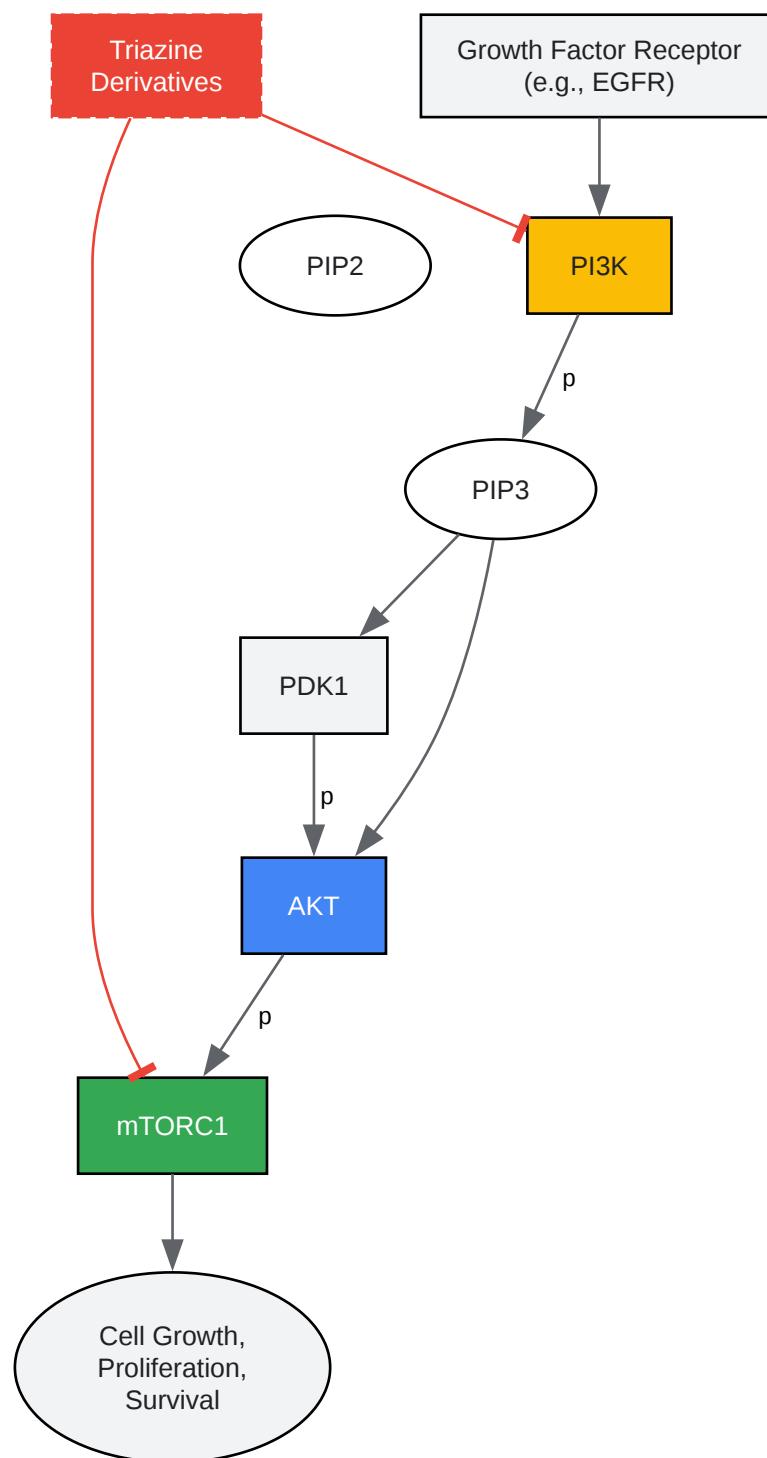
Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of triazine derivatives.

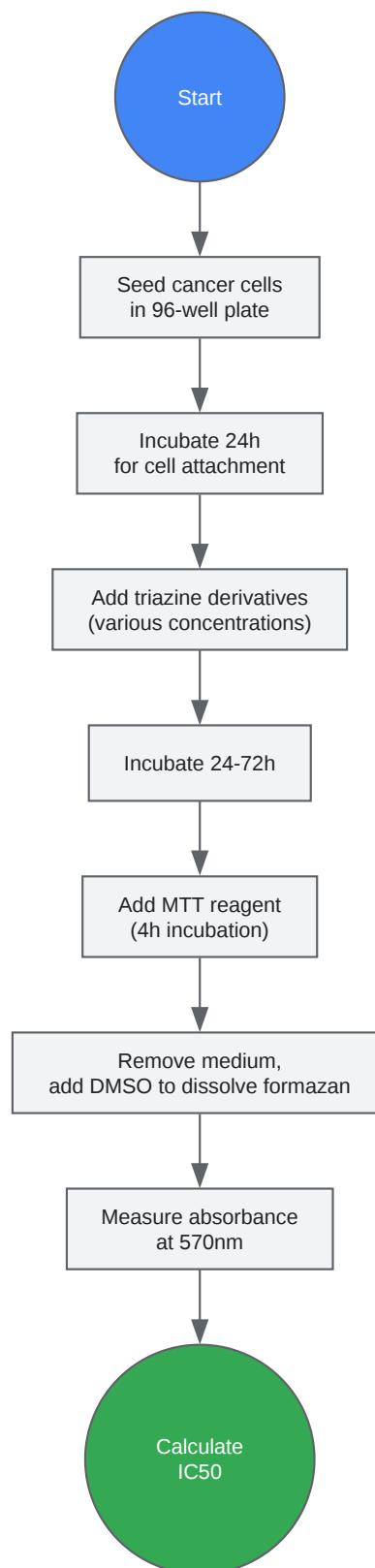


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Caption: A general workflow for structure-activity relationship studies.

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Caption: The PI3K/AKT/mTOR pathway, a key target for triazine derivatives.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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